

2-Ethyl-1-methylquinolin-4(1H)-one spectral data analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-1-methylquinolin-4(1H)-one**

Cat. No.: **B12887959**

[Get Quote](#)

An In-depth Technical Guide on the Spectral Data Analysis of **2-Ethyl-1-methylquinolin-4(1H)-one**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-4(1H)-ones are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties[1]. The substitution pattern on the quinolinone scaffold plays a crucial role in modulating their pharmacological effects. This guide provides a detailed spectral analysis of a specific derivative, **2-Ethyl-1-methylquinolin-4(1H)-one**, a compound of interest for its potential applications in medicinal chemistry.

Due to the limited availability of direct experimental data for **2-Ethyl-1-methylquinolin-4(1H)-one** in the public domain, this document presents a comprehensive analysis based on predicted spectral data derived from closely related analogs and established principles of spectroscopic interpretation. The methodologies and expected data outlined herein will serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel quinolinone derivatives.

Molecular Structure

The chemical structure of **2-Ethyl-1-methylquinolin-4(1H)-one** consists of a quinolin-4(1H)-one core, with an ethyl group substituted at the C2 position and a methyl group at the N1 position.

Caption: Molecular structure of **2-Ethyl-1-methylquinolin-4(1H)-one**.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-Ethyl-1-methylquinolin-4(1H)-one**, based on the analysis of related compounds.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.20	dd	1H	H-5
~7.70	ddd	1H	H-7
~7.50	d	1H	H-8
~7.35	ddd	1H	H-6
~6.30	s	1H	H-3
~3.70	s	3H	N-CH ₃
~2.80	q	2H	-CH ₂ -CH ₃
~1.30	t	3H	-CH ₂ -CH ₃

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~178.0	C-4 (C=O)
~155.0	C-2
~141.0	C-8a
~132.0	C-7
~126.5	C-5
~123.0	C-6
~117.0	C-4a
~115.0	C-8
~110.0	C-3
~35.0	N-CH ₃
~28.0	-CH ₂ -CH ₃
~13.0	-CH ₂ -CH ₃

IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2970, ~2870	Medium	Aliphatic C-H Stretch
~1640	Strong	C=O Stretch (Amide)
~1600, ~1550, ~1480	Medium-Strong	C=C Aromatic & Heterocyclic Ring Stretch
~1460	Medium	CH ₂ /CH ₃ Bending
~1370	Medium	CH ₃ Bending
~760	Strong	Ortho-disubstituted Benzene C-H Bend

Mass Spectrometry Data (Predicted)

m/z	Relative Intensity	Assignment
187	High	$[M]^+$ (Molecular Ion)
172	Medium	$[M - CH_3]^+$
158	High	$[M - C_2H_5]^+$
130	Medium	$[M - C_2H_5 - CO]^+$

Experimental Protocols

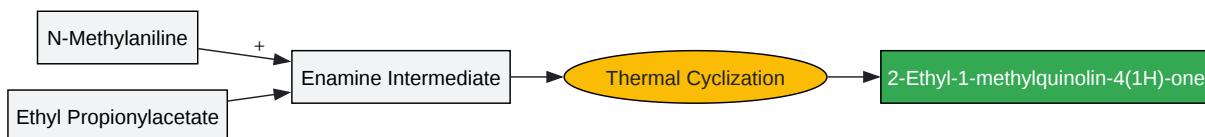
The following are generalized experimental protocols for the spectral analysis of quinolinone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Instrumentation: Record 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- 1H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: Acquire proton-decoupled ^{13}C NMR spectra. A larger number of scans is typically required compared to 1H NMR.

Infrared (IR) Spectroscopy

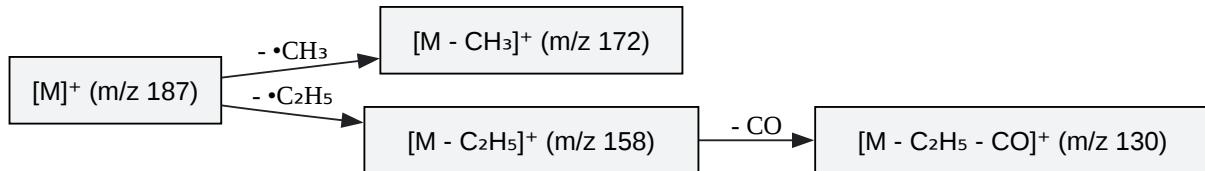
- Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.


- Data Acquisition: Scan the sample over the range of 4000-400 cm^{-1} . Report the absorption bands in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$ (for ESI) or the molecular ion $[\text{M}]^+$ (for EI).

Synthetic Pathway and Fragmentation Analysis


The synthesis of 2-substituted-4-quinolinones can be achieved through various methods, with the Conrad-Limpach and Camps cyclizations being common approaches[1]. The following diagram illustrates a plausible synthetic route to **2-Ethyl-1-methylquinolin-4(1H)-one**.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway for **2-Ethyl-1-methylquinolin-4(1H)-one**.

The mass spectral fragmentation of quinolinones is influenced by the nature and position of substituents. For **2-Ethyl-1-methylquinolin-4(1H)-one**, fragmentation is expected to initiate with the loss of the alkyl substituents.

[Click to download full resolution via product page](#)

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectral analysis of **2-Ethyl-1-methylquinolin-4(1H)-one**. The presented data and protocols are based on established spectroscopic principles and data from closely related analogs, offering a solid foundation for the identification and characterization of this and similar quinolinone derivatives. For definitive structural elucidation, the synthesis and experimental spectral analysis of the compound are recommended. The information herein is intended to support researchers in the fields of synthetic chemistry, drug discovery, and materials science in their work with this important class of heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Ethyl-1-methylquinolin-4(1H)-one spectral data analysis (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12887959#2-ethyl-1-methylquinolin-4-1h-one-spectral-data-analysis-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com